
N-(氯乙酰氧基)琥珀酰亚胺
描述
N-(Chloroacetoxy)succinimide is an organochlorine compound with the molecular formula C6H6ClNO4. It is a white to off-white solid that is slightly soluble in chloroform and dimethyl sulfoxide. This compound is primarily used in the preparation of organometallic complexes and synthetic probes for protein labeling .
科学研究应用
N-(Chloroacetoxy)succinimide has a wide range of applications in scientific research:
作用机制
Target of Action
N-(Chloroacetoxy)succinimide (NCAS) is an organochlorine compound primarily used in the preparation of organometallic complexes and other synthetic probes . Its primary targets are proteins, peptides, and amines . It acts as an electrophilic reagent, which means it has a tendency to attract electrons and react with nucleophilic (electron-rich) targets .
Mode of Action
The mode of action of NCAS involves its interaction with its targets through electrophilic substitution reactions . As an electrophilic reagent, NCAS can form covalent bonds with nucleophilic sites on proteins, peptides, and amines . This interaction results in the modification of these targets, which can lead to changes in their structure and function .
Biochemical Pathways
Given its role as an electrophilic reagent, it can be inferred that ncas may affect various biochemical pathways involving proteins, peptides, and amines . The downstream effects of these interactions would depend on the specific targets and the nature of the modifications induced by NCAS .
Pharmacokinetics
These properties would play a crucial role in determining the bioavailability of ncas and its ultimate effectiveness as a reagent .
Result of Action
The result of NCAS’s action is the modification of its targets, which can lead to changes in their structure and function . These changes can have various molecular and cellular effects, depending on the specific targets and the nature of the modifications .
Action Environment
The action, efficacy, and stability of NCAS can be influenced by various environmental factors. These may include factors such as temperature, pH, and the presence of other chemicals or reagents .
生化分析
Biochemical Properties
N-(Chloroacetoxy)succinimide plays a crucial role in various biochemical reactions. It acts as an electrophilic reagent, facilitating the synthesis of peptides and amines by reacting with nucleophilic groups on biomolecules. This compound interacts with enzymes, proteins, and other biomolecules, forming covalent bonds that modify their structure and function. For instance, N-(Chloroacetoxy)succinimide is used in the preparation of organometallic complexes and synthetic probes for protein labeling . These interactions are essential for studying protein function and dynamics in biochemical research.
Cellular Effects
N-(Chloroacetoxy)succinimide has significant effects on various types of cells and cellular processes. It influences cell function by modifying proteins and enzymes involved in critical cellular pathways. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by altering the activity of key biomolecules. For example, N-(Chloroacetoxy)succinimide can modify proteins involved in signal transduction, leading to changes in cellular responses . These modifications can impact cell proliferation, differentiation, and apoptosis, making N-(Chloroacetoxy)succinimide a valuable tool in cell biology research.
Molecular Mechanism
The molecular mechanism of N-(Chloroacetoxy)succinimide involves its ability to form covalent bonds with nucleophilic groups on biomolecules. This compound acts as an electrophile, reacting with amino, hydroxyl, and thiol groups on proteins and enzymes. These covalent modifications can inhibit or activate enzyme activity, alter protein-protein interactions, and affect gene expression. For instance, N-(Chloroacetoxy)succinimide can inhibit enzymes by modifying their active sites, preventing substrate binding and catalysis . These molecular interactions are fundamental to understanding the biochemical effects of N-(Chloroacetoxy)succinimide.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(Chloroacetoxy)succinimide can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its reactivity. Long-term studies have shown that N-(Chloroacetoxy)succinimide can have lasting effects on cellular function, including sustained modifications of proteins and enzymes . These temporal effects are important for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of N-(Chloroacetoxy)succinimide vary with different dosages in animal models. At low doses, this compound can selectively modify target proteins and enzymes without causing significant toxicity. At high doses, N-(Chloroacetoxy)succinimide can induce toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical modifications without adverse effects. These dosage-dependent effects are critical for optimizing experimental conditions and ensuring the safety of animal studies.
Metabolic Pathways
N-(Chloroacetoxy)succinimide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity and degradation. This compound can affect metabolic flux and metabolite levels by modifying key enzymes involved in metabolic pathways . For example, N-(Chloroacetoxy)succinimide can inhibit enzymes in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and cellular metabolism. Understanding these metabolic interactions is essential for elucidating the biochemical effects of N-(Chloroacetoxy)succinimide.
Transport and Distribution
The transport and distribution of N-(Chloroacetoxy)succinimide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of N-(Chloroacetoxy)succinimide can influence its biochemical activity and interactions with target biomolecules. These transport and distribution mechanisms are important for understanding the cellular effects of N-(Chloroacetoxy)succinimide.
Subcellular Localization
N-(Chloroacetoxy)succinimide exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . For instance, N-(Chloroacetoxy)succinimide can localize to the nucleus, cytoplasm, or mitochondria, where it interacts with target proteins and enzymes. The subcellular localization of N-(Chloroacetoxy)succinimide is crucial for its role in biochemical research and therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: N-(Chloroacetoxy)succinimide is synthesized from N-hydroxysuccinimide and chloroacetyl chloride. The reaction involves the esterification of N-hydroxysuccinimide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent moisture from affecting the yield .
Industrial Production Methods: Industrial production of N-(Chloroacetoxy)succinimide follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .
化学反应分析
Types of Reactions: N-(Chloroacetoxy)succinimide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloroacetoxy group is replaced by other nucleophiles.
Oxidation Reactions: It can act as an oxidizing agent in certain organic reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under mild conditions.
Major Products:
Substitution Reactions: The major products are substituted succinimides.
Oxidation Reactions: The products depend on the specific substrates and conditions used but often include oxidized organic compounds.
相似化合物的比较
N-Chlorosuccinimide: Used as a chlorinating and oxidizing agent.
N-Bromosuccinimide: Similar to N-chlorosuccinimide but with bromine instead of chlorine.
N-Iodosuccinimide: The iodine analog of N-chlorosuccinimide.
Uniqueness: N-(Chloroacetoxy)succinimide is unique due to its specific reactivity and applications in protein labeling and organometallic complex synthesis. Its ability to act as an electrophilic reagent makes it particularly valuable in synthetic chemistry and biological research .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO4/c7-3-6(11)12-8-4(9)1-2-5(8)10/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZGNRBFMASABS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80501641 | |
| Record name | 1-[(Chloroacetyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27243-15-8 | |
| Record name | 1-[(Chloroacetyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


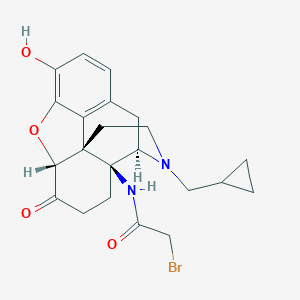

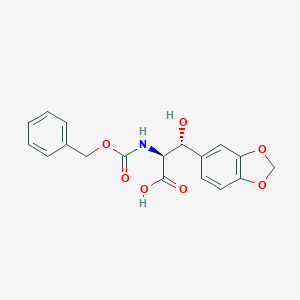
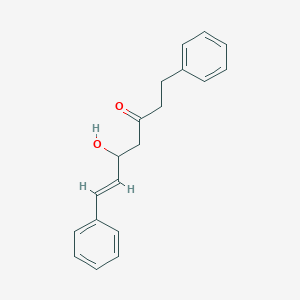


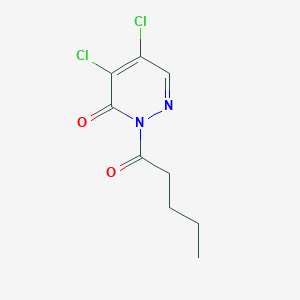

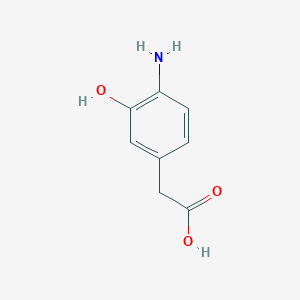
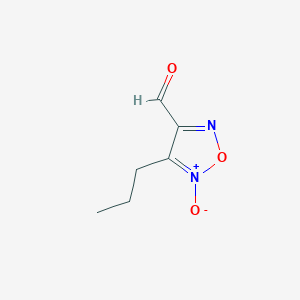
![2,2'-Bis[(4S)-4-benzyl-2-oxazoline]](/img/structure/B139671.png)
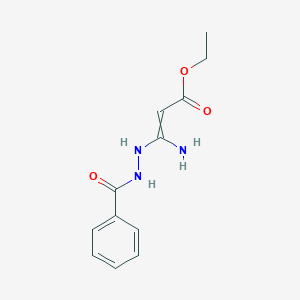
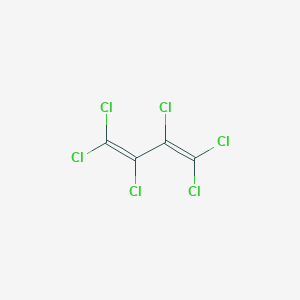
![N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide;hydrochloride](/img/structure/B139674.png)
